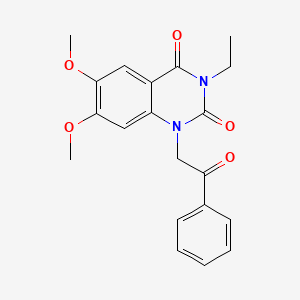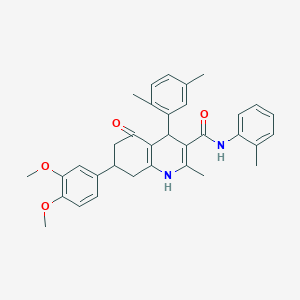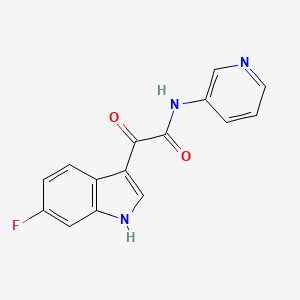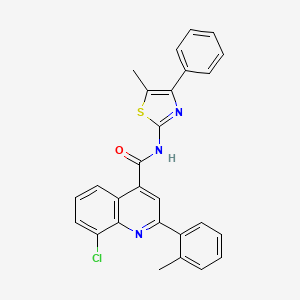![molecular formula C15H15NO4S B4734647 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4734647.png)
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid
Descripción general
Descripción
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acid, also known as PPARγ agonist, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the thiazolidinedione class of drugs and acts as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).
Mecanismo De Acción
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist acts as an agonist for the 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ receptor, which is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation. Activation of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ by 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist leads to the transcriptional activation of target genes involved in glucose uptake, lipid metabolism, and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include improved insulin sensitivity, increased glucose uptake in adipose tissue and skeletal muscle, reduced adipocyte differentiation and lipid accumulation, weight loss, inhibition of tumor growth, induction of apoptosis in cancer cells, and reduction of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include its well-established mechanism of action, extensive research on its therapeutic applications, and availability of synthetic compounds for use in experiments. The limitations of using 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist in lab experiments include the potential for off-target effects, variability in response among different cell types and animal models, and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For research on 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist include the development of more selective agonists with reduced off-target effects, the identification of novel therapeutic applications in other diseases, and the optimization of dosing regimens to maximize therapeutic benefits while minimizing toxicity. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist and to identify potential biomarkers for patient selection and monitoring of therapy.
Aplicaciones Científicas De Investigación
2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and inflammation. In diabetes, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to improve insulin sensitivity and glucose uptake in adipose tissue and skeletal muscle. In obesity, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce adipocyte differentiation and lipid accumulation, leading to weight loss. In cancer, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, 2-[5-(phenoxymethyl)-2-furyl]-1,3-thiazolidine-4-carboxylic acidγ agonist has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
2-[5-(phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c17-15(18)12-9-21-14(16-12)13-7-6-11(20-13)8-19-10-4-2-1-3-5-10/h1-7,12,14,16H,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMDNRGBTOBYSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=C(O2)COC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Phenoxymethyl)furan-2-yl]-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-(2,3-dimethylphenyl)-N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4734570.png)
![6-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-indol-3-yl}methylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4734574.png)


![N-[1-(4-chlorophenyl)propyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4734592.png)
![2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-1-naphthylacetamide](/img/structure/B4734600.png)


![3-(4-methylphenyl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4734622.png)
![2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-4-quinolinecarboxamide](/img/structure/B4734626.png)

![4-(acetylamino)-N-{4-[(butylamino)sulfonyl]phenyl}benzamide](/img/structure/B4734652.png)
![3-({5-[3-(2-ethyl-1-piperidinyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}methyl)-1H-indole](/img/structure/B4734654.png)